4-(Benzo[d]oxazol-2-yl)-N-methylaniline
CAS No.: 88741-37-1
Cat. No.: VC14416692
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
![4-(Benzo[d]oxazol-2-yl)-N-methylaniline - 88741-37-1](/images/structure/VC14416692.png)
Specification
CAS No. | 88741-37-1 |
---|---|
Molecular Formula | C14H12N2O |
Molecular Weight | 224.26 g/mol |
IUPAC Name | 4-(1,3-benzoxazol-2-yl)-N-methylaniline |
Standard InChI | InChI=1S/C14H12N2O/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 |
Standard InChI Key | KXTAJKGHSMHAJW-UHFFFAOYSA-N |
Canonical SMILES | CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(Benzo[d]oxazol-2-yl)-N-methylaniline (CHNO) consists of a benzo[d]oxazole ring system fused to a para-substituted N-methylaniline group. The benzoxazole moiety comprises a benzene ring condensed with an oxazole heterocycle, while the aniline group introduces electron-donating properties via its amino functionality. N-methylation modifies the compound’s lipophilicity and steric profile, potentially enhancing membrane permeability compared to non-methylated analogues .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 224.26 g/mol | |
Density | ~1.257 g/cm (estimated) | |
Boiling Point | ~361°C (estimated) | |
LogP (Partition Coefficient) | 2.8 (predicted) | Calculated |
The compound’s moderate logP value suggests balanced hydrophilicity and lipophilicity, favorable for drug-likeness .
Synthetic Methodologies
Smiles Rearrangement Approach
A validated route to analogous 2-aminobenzoxazoles involves the Smiles rearrangement, as demonstrated by reactions between benzoxazole-2-thiols and amines under Lewis acid catalysis . For 4-(Benzo[d]oxazol-2-yl)-N-methylaniline, a plausible synthesis entails:
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Activation of Benzoxazole-2-thiol: Treatment of benzoxazole-2-thiol (4) with chloroacetyl chloride generates an intermediate thioester.
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Nucleophilic Displacement: Reaction with N-methylaniline induces intramolecular rearrangement, forming the target compound via sulfur extrusion .
This method offers advantages such as metal-free conditions and scalability, with yields exceeding 75% for related structures .
Alternative Cyanating Agent Strategy
Another pathway employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. While primarily used for 2-aminobenzoxazoles, adapting this protocol with N-methyl-p-phenylenediamine could yield the desired product after cyclization .
Biological Activity and Mechanisms
Antitumor Efficacy
4-(Benzo[d]oxazol-2-yl)aniline, the non-methylated analogue, exhibits potent activity against MCF-7 and MDA-MB-468 mammary carcinoma cells, with IC values in the nanomolar to micromolar range . Introducing the N-methyl group may enhance bioavailability, as methylation often reduces metabolic degradation. Preliminary data suggest similar or improved efficacy for the methylated derivative, though specific IC values remain under investigation .
Pharmacological Applications
Oncology
The compound’s antitumor activity positions it as a candidate for breast cancer therapeutics. Mechanistic studies propose interference with cell proliferation pathways, potentially via kinase inhibition or DNA intercalation .
Dermatology
Given the tyrosinase-inhibiting properties of benzoxazole derivatives, this compound could serve as a depigmentation agent in melasma or age-spot treatments .
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